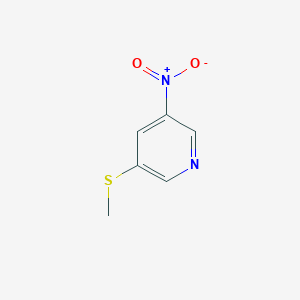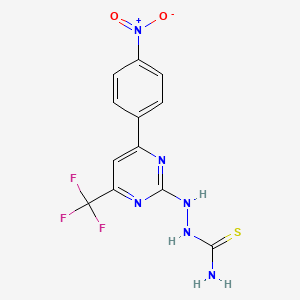
6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
描述
6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its nitrophenyl group, thiosemicarbazido moiety, and trifluoromethyl group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method includes the reaction of 4-nitroaniline with chloroacetyl chloride to form 4-nitrophenyl chloroacetamide, which is then cyclized with thiourea to form the thiosemicarbazido derivative. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired product quality.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the nitro group.
Reduction: Reducing agents such as tin chloride or iron powder can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidines.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its interaction with biological targets can provide insights into new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with specific molecular targets can lead to the discovery of new drugs for treating various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it valuable for producing high-performance materials.
作用机制
The mechanism by which 6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate cell membranes more effectively. The thiosemicarbazido moiety can form covalent bonds with amino acids in proteins, affecting their function.
相似化合物的比较
4-Nitrophenol: Similar in having a nitro group but lacks the thiosemicarbazido and trifluoromethyl groups.
2-Thiosemicarbazide: Similar in having a thiosemicarbazide group but lacks the nitro and trifluoromethyl groups.
Trifluoromethylpyrimidines: Similar in having a trifluoromethyl group but lack the nitro and thiosemicarbazide groups.
Uniqueness: The uniqueness of 6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine lies in its combination of functional groups, which provides a balance of reactivity, stability, and biological activity that is not found in other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
属性
IUPAC Name |
[[4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N6O2S/c13-12(14,15)9-5-8(17-11(18-9)20-19-10(16)24)6-1-3-7(4-2-6)21(22)23/h1-5H,(H3,16,19,24)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLCFEZGZYRDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132332 | |
| Record name | Hydrazinecarbothioamide, 2-[4-(4-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1845706-35-5 | |
| Record name | Hydrazinecarbothioamide, 2-[4-(4-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845706-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarbothioamide, 2-[4-(4-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B6592180.png)
![N-Methyl-N-[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B6592185.png)
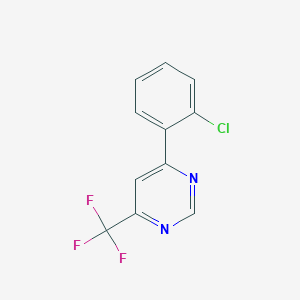
![Methyl 3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B6592204.png)
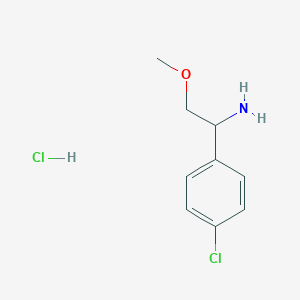
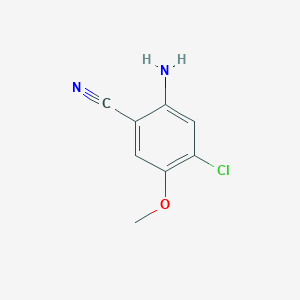
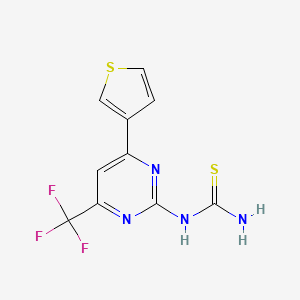
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)
![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)
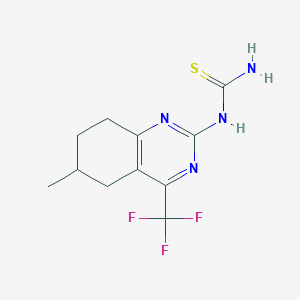
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B6592292.png)
